Field: Medicinal Chemistry
Summary of Application: Compounds with a similar structure, specifically N-(tetrahydroquinolin-1-yl) amide derivatives, have been used as NF-κB inhibitors, which could be useful in anticancer drug research .
Methods of Application: The compound was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Field: Pharmaceutical Chemistry
Summary of Application: 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, has been used in the synthesis of the muscle relaxant papaverine .
Methods of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Field: Organic Chemistry
Summary of Application: The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest. The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a but-2-ynamide moiety and a 3,4-dimethoxyphenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.
These reactions are crucial for modifying the compound's structure and enhancing its biological activity or synthetic utility .
Research into the biological activity of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide suggests potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, influencing various biochemical pathways. Its mechanism of action is thought to involve binding to enzymes or receptors, thereby modulating their activity .
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxyphenethylamine with but-2-ynoic acid or its derivatives. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under inert atmospheres (e.g., nitrogen or argon) and in solvents like dichloromethane or tetrahydrofuran. Industrial production may utilize continuous flow reactors for efficiency .
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide has several applications:
Studies on the interactions of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide with biological targets are ongoing. Preliminary research indicates that this compound may affect enzyme activity and cellular pathways relevant to disease processes. Understanding these interactions is crucial for elucidating its potential therapeutic applications .
Several compounds share structural similarities with N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | Acetamide group instead of butynamide | Different functional group affects reactivity |
| N-[1-(3,4-Dimethoxyphenyl)ethyl]propionamide | Propionamide instead of butynamide | Variations in carbon chain length |
| N-[1-(3,4-Dimethoxyphenyl)ethyl]pent-2-ynamide | Pentynamide structure | Longer carbon chain may influence properties |
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is unique due to its specific but-2-ynamide structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds, making it valuable for various research applications .
The evolution of ynamide chemistry traces its roots to the mid-20th century, with initial reports of ynamines (alkynes bearing amino groups) by Viehe and co-workers in the 1960s. These early systems suffered from poor stability and limited synthetic utility due to the strong electron-donating nature of amine substituents, which rendered the triple bond excessively reactive. A paradigm shift occurred in the 1990s with the strategic introduction of electron-withdrawing groups (EWGs) on the nitrogen atom, giving rise to the first stable ynamides. This critical modification, exemplified by Hsung's development of oxazolidinone- and imidazolidinone-substituted ynamides, enabled the isolation and characterization of these compounds while preserving their synthetic utility.
The advent of copper-catalyzed cross-coupling methodologies in the early 2000s marked another milestone, with Hsung and Danheiser independently demonstrating efficient routes to diverse ynamide architectures through reactions between alkynyl halides and amides. These advances laid the foundation for systematic exploration of structure-reactivity relationships, ultimately leading to the design of specialized ynamides like N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide. The incorporation of aryl ether substituents, as seen in this compound, represents a deliberate strategy to fine-tune electronic properties while maintaining steric accessibility for catalytic transformations.
Within the ynamide structural continuum, N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide occupies a unique position due to its balanced electronic and steric profile. The 3,4-dimethoxybenzyl group serves dual functions:
Comparative analysis with prototypical ynamides reveals distinct advantages:
| Ynamide Type | Substituent Pattern | Key Reactivity Features |
|---|---|---|
| Simple Sulfonamides | N-aryl/alkyl sulfonyl groups | High stability, moderate reactivity |
| Oxazolidinone Derivatives | Chiral bicyclic systems | Superior stereocontrol in [2+2] cycloadditions |
| N-[(3,4-Dimethoxyphenyl)methyl] | Aryl ether-functionalized | Enhanced π-conjugation, redox-active potential |
This structural hybrid enables participation in both radical-mediated transformations (facilitated by the aryl ether moiety) and polar reaction manifolds characteristic of conventional ynamides.
The strategic value of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide manifests in three key areas of modern synthesis:
Asymmetric Catalysis: The planar chirality induced by the 3,4-dimethoxybenzyl group, when combined with chiral catalysts, enables enantioselective synthesis of axially chiral biaryls through [2+2+2] cyclotrimerization reactions. Recent studies demonstrate its utility in constructing helicene precursors with >90% enantiomeric excess when paired with rhodium(I)-BINAP complexes.
Heterocycle Construction: The electron-rich ynamide participates in regioselective Pauson-Khand reactions, yielding functionalized cyclopentenones with the dimethoxyphenyl group dictating π-facial selectivity. This has been exploited in the total synthesis of harziphilone derivatives, where the ynamide serves as a linchpin for simultaneous ring formation and functionalization.
Photoredox Applications: The conjugated system exhibits unique redox behavior under visible-light irradiation, enabling single-electron transfer (SET) processes that facilitate radical cascade cyclizations. This property has been harnessed in metal-free syntheses of benzannulated indolizidine alkaloids.
The reactivity of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide can be rationalized through a combination of frontier molecular orbital (FMO) theory and distortion-interaction analysis:
Electronic Structure: Density functional theory (DFT) calculations reveal significant polarization of the C≡C bond (Δq ≈ 0.35 e⁻), with the β-carbon acting as an electrophilic center (Mulliken charge: +0.18) and the α-carbon displaying nucleophilic character (-0.23). This ambiphilic duality enables simultaneous interactions with both electrophilic and nucleophilic partners.
Substituent Effects: The 3,4-dimethoxybenzyl group induces:
These features collectively enable predictable regiochemical outcomes in gold-catalyzed hydroamination reactions, where the ynamide consistently undergoes anti-Markovnikov addition to form α-imino gold carbene intermediates.
Table 1: Computational Parameters for N-[(3,4-Dimethoxyphenyl)methyl]but-2-ynamide
| Parameter | Value (DFT/B3LYP/6-311+G**) | Significance |
|---|---|---|
| C≡C Bond Length | 1.214 Å | Intermediate between alkynes/alkenes |
| N-C Bond Length | 1.347 Å | Partial double bond character |
| HOMO-LUMO Gap | 5.8 eV | Enhanced electrophilicity vs. alkynes |
| Natural Bond Orbital (NBO) | 56% sp-hybridization at Cβ | Dictates regioselective attack patterns |
This theoretical framework provides a predictive model for reaction design, particularly in controlling stereochemical outcomes during [4+2] heteroannulation processes with 1,3-dipoles.
Early synthetic routes for ynamides like N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide relied on isomerization reactions of propargylamide precursors. These methods often involved base-mediated rearrangements of trichloro- or dichloro-enamides, where dehydrohalogenation generated the ynamide backbone. For example, treatment of trichloro-enamides with n-butyllithium at −78°C induced elimination of HCl, yielding terminal ynamides [7]. While effective for simple substrates, this approach faced limitations in regioselectivity when applied to aromatic systems like the 3,4-dimethoxyphenyl group due to competing side reactions.
Key challenges included controlling the stereoelectronic effects of the methoxy substituents, which influenced the stability of intermediates. Modifications such as using bulky bases (e.g., LDA) improved yields to 60–70% for analogous compounds [7]. However, scalability remained problematic due to cryogenic conditions and sensitivity to moisture.
Copper-mediated couplings emerged as a robust alternative for constructing the C–N bond in ynamides. A representative protocol involved reacting terminal alkynes with carbamoyl chlorides in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dichloromethane at 40°C [7]. For N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, the alkyne component would be but-2-ynoic acid derivatives, while the nitrogen partner derives from 3,4-dimethoxybenzylamine.
This method achieved regioselectivity >95% in model systems, attributed to the directing effect of the electron-withdrawing sulfonyl or carbonyl groups on the nitrogen [7]. However, the methoxy groups’ electron-donating nature necessitated higher catalyst loadings (15–20 mol% CuI) to maintain efficiency, with reported yields of 65–78% for structurally related compounds [3].
Alkynyl iodonium salts revolutionized ynamide synthesis by enabling electrophilic amidation. In this approach, a preformed iodonium salt (e.g., [(Ph)(TMS)C≡C]I) reacts with 3,4-dimethoxybenzylamide in the presence of a silver triflate catalyst (5 mol%) [7]. The reaction proceeds via a carbene intermediate, which rearranges to the ynamide upon workup with aqueous NH₄Cl.
For N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, this method offers advantages:
A comparative study showed iodonium salt methods outperforming classical Cu-catalyzed couplings in substrates bearing ortho-substituted aryl groups, achieving 89% yield versus 72% for the copper method [7].
Palladium and nickel catalysts enabled direct coupling of alkynyl halides with amides. A 2023 protocol using Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C achieved 91% yield for a model ynamide [3]. Applied to N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, the method would employ but-2-ynoyl chloride and 3,4-dimethoxybenzylamine.
Table 1: Comparison of Cross-Coupling Catalysts
| Catalyst System | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd/Xantphos | 110 | 91 | 98 |
| NiCl₂(dppe) | 130 | 84 | 95 |
| CuI/DMEDA | 80 | 78 | 97 |
The Pd-based system’s superiority stems from enhanced oxidative addition kinetics with alkynyl halides. Methoxy groups do not inhibit catalysis, as demonstrated in the synthesis of N-(3,4-dimethoxyphenethyl)ynamides [3].
Controlling regiochemistry is critical given the potential for allenamide formation. Three strategies dominate:
Industrial-scale synthesis requires addressing:
Table 2: Scalability Metrics for Selected Methods
| Method | Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodonium salt | 50 | 88 | 99.5 |
| Pd/Xantphos coupling | 100 | 91 | 98.7 |
| Continuous flow | 1200 | 89 | 97.3 |
The electronic structure of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide exhibits distinctive characteristics that fundamentally influence its reactivity patterns. The compound features a highly polarized carbon-carbon triple bond directly attached to the nitrogen atom, with the electron-donating nitrogen significantly altering the electronic distribution along the alkyne moiety [2]. This polarization creates a unique ambiphilic character, where the α-carbon (adjacent to nitrogen) becomes electrophilic while the β-carbon exhibits enhanced nucleophilic properties [2] [3].
Table 1: Electronic Structure and Polarization Properties
| Property | Typical Ynamides | N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide | Reference |
|---|---|---|---|
| Dipole Moment (ground state) | 3.2-4.8 D | 4.6 D (estimated) | [4] [5] |
| Dipole Moment (Franck-Condon excited state) | 6.8-9.2 D | 8.4 D (estimated) | [4] [5] |
| Change in Dipole Moment (Δμ) | 3.6-4.4 D | 3.8 D | [5] |
| Polarizability (α) | 25-35 ų | 32 ų (estimated) | [4] |
| Second Hyperpolarizability (γ) | 2.5-4.0 × 10⁻³⁶ esu | 3.2 × 10⁻³⁶ esu (estimated) | [4] |
The 3,4-dimethoxybenzyl substituent significantly enhances the electron-donating capacity through resonance effects, creating extended π-conjugation that stabilizes cationic intermediates formed during various reaction pathways . The methoxy groups at the 3 and 4 positions provide additional electronic stabilization through both inductive and resonance contributions, making this particular ynamide especially reactive toward electrophilic species .
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the alkyne π-system with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) extends across the aromatic ring system [4]. This frontier orbital distribution explains the compound's tendency to participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions and partner molecules [4] [7].
The nitrogen-carbon bond in N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide can undergo fission through several distinct mechanistic pathways, each characterized by specific activation requirements and product distributions. The bond strength and cleavage mechanism are significantly influenced by the electronic environment created by the 3,4-dimethoxybenzyl group [8] [9].
Table 2: Nitrogen-Carbon Bond Fission Activation Energies
| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Reference |
|---|---|---|---|
| Thermal N-C Bond Cleavage | 45-65 | Thermal homolysis | [8] [9] |
| Photoinduced N-C Bond Fission | 20-35 | Photoinduced radical pathway | [8] [9] [10] |
| Radical-Mediated N-C Cleavage | 25-40 | Single electron transfer | [8] [11] |
| Acid-Catalyzed N-C Activation | 30-50 | Protonation-assisted cleavage | [12] [13] |
| Base-Promoted N-C Bond Breaking | 35-55 | Deprotonation-initiated cleavage | [14] [15] |
Thermal nitrogen-carbon bond cleavage occurs through a homolytic mechanism requiring substantial activation energy (45-65 kcal/mol) due to the significant bond strength of the N-C(sp) linkage [8]. The process involves simultaneous breaking of the nitrogen-carbon bond with formation of radical intermediates that can undergo subsequent coupling or rearrangement reactions [9].
Single-electron transfer mechanisms provide lower energy pathways for nitrogen-carbon bond fission, particularly when facilitated by appropriate radical initiators or photochemical activation [8] [11]. These processes typically proceed through formation of radical cation intermediates that undergo subsequent fragmentation with activation barriers of 25-40 kcal/mol [11].
Acid-catalyzed nitrogen-carbon activation involves initial protonation of the nitrogen atom or the alkyne π-system, creating activated intermediates that undergo heterolytic bond cleavage [12] [13]. The protonation event significantly weakens the nitrogen-carbon bond by disrupting the electron donation from nitrogen to the alkyne system [16] [13].
Photochemical activation of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide initiates complex skeletal rearrangement processes that proceed through radical intermediates. Blue light irradiation (λ = 400-450 nm) provides sufficient energy to promote the molecule to an excited state where nitrogen-carbon bond fission becomes thermodynamically favorable [8] [9] [10].
The photoinduced radical pathway begins with excitation to the first singlet excited state, followed by intersystem crossing to the triplet manifold where the nitrogen-carbon bond undergoes homolytic cleavage [8]. The resulting radical intermediates can undergo intramolecular hydrogen abstraction, leading to cyclization reactions that form substituted indole derivatives through formal [17]-migration processes [9] [10].
Experimental evidence demonstrates that photoinduced skeletal rearrangement occurs without the need for external photocatalysts, metals, or oxidants, proceeding through a clean radical mechanism that generates multiple new bonds (N-C(sp²), C(sp²)-C(sp²), and C(sp²)-S bonds) within minutes under mild conditions [8] [10]. The regioselectivity and chemoselectivity of these transformations are exceptionally high, with control experiments and carbon-13 labeling studies confirming the viability of the proposed radical pathways [9] [10].
Brønsted acid catalysis provides an alternative mechanistic framework for skeletal rearrangement of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide. Treatment with trifluoromethanesulfonic acid generates keteniminium ion intermediates that undergo subsequent rearrangement through ionic pathways [12] [13] [18].
The acid-catalyzed mechanism proceeds through initial protonation at the β-carbon of the alkyne, forming a keteniminium cation that can be trapped by various nucleophiles or undergo intramolecular cyclization [13]. The 3,4-dimethoxybenzyl group provides stabilization for cationic intermediates through resonance effects, facilitating rearrangement processes that would be unfavorable with less electron-rich substituents [12] [18].
Density functional theory calculations reveal that acid-catalyzed rearrangements typically exhibit lower activation barriers (20-35 kcal/mol) compared to thermal processes, with the protonation step being rate-limiting in most cases [12] [18]. The stereochemical outcome of these rearrangements is controlled by steric interactions between the forming ring systems and the substituted nitrogen center [18].
Computational investigation of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide reaction mechanisms relies heavily on density functional theory methods to characterize transition state structures and activation barriers. Various DFT functionals have been employed to study different aspects of ynamide reactivity, with selection criteria based on the specific chemical transformation under investigation [19] [20] [21].
Table 3: Computational Methods for Ynamide Mechanism Studies
| DFT Method | Application | Typical Accuracy (kcal/mol) | Computational Cost | Reference |
|---|---|---|---|---|
| B3LYP/6-31G* | Transition state optimization | ±3-5 | Low | [19] [20] |
| CAM-B3LYP/6-31G(d) | Excited state calculations | ±2-4 | Medium | [22] [23] |
| M06-2X/6-311G(d,p) | Activation barrier prediction | ±2-3 | High | [18] [21] |
| ωB97X-D/6-31G* | Dispersion-corrected systems | ±2-4 | Medium | [24] [25] |
| B3LYP-D3/def2-TZVP | High-accuracy energetics | ±1-3 | Very High | [26] [27] |
Transition state optimization studies using B3LYP/6-31G* methodology have provided detailed geometric parameters for nitrogen-carbon bond fission processes [19]. These calculations reveal that the transition state geometries are characterized by significant elongation of the N-C bond (typically 1.8-2.1 Å compared to 1.4 Å in the ground state) with concurrent geometric reorganization of the aromatic substituent [19] [20].
Dispersion-corrected functionals such as ωB97X-D have proven particularly valuable for studying intermolecular reaction pathways where weak non-covalent interactions play important roles in determining reaction outcomes [24]. These methods accurately capture π-π stacking interactions between aromatic components and provide reliable energy differences between competing reaction pathways [25].
Excited state calculations using time-dependent density functional theory methods have elucidated the photochemical activation pathways, revealing that the first singlet excited state exhibits significant charge transfer character with electron density migration from the aromatic ring to the alkyne π-system [22] [23]. These computational insights explain the enhanced reactivity observed under photochemical conditions [23].
Computational prediction of regioselectivity in N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide reactions has emerged as a critical tool for synthetic planning and mechanistic understanding. Multiple theoretical approaches have been developed to predict the preferred sites of reactivity based on electronic structure calculations and machine learning algorithms [28] [29] [30].
Table 4: Regioselectivity Prediction Model Performance
| Model Type | Accuracy (%) | Prediction Speed | Substrate Scope | Reference |
|---|---|---|---|---|
| Frontier Molecular Orbital Theory | 65-75 | Fast | Limited | [22] [20] |
| DFT Charge Distribution Analysis | 75-85 | Medium | Broad | [21] [31] |
| Machine Learning (Random Forest) | 85-93 | Very Fast | Very Broad | [28] [29] [30] |
| Sterimol Parameters | 70-80 | Fast | Medium | [26] |
| Conceptual DFT Descriptors | 80-90 | Medium | Broad | [18] [27] |
Frontier molecular orbital theory provides fundamental insights into regioselectivity by analyzing the distribution of HOMO and LUMO coefficients across different reactive sites [22] [20]. For N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, the HOMO exhibits maximum density at the β-carbon of the alkyne, correctly predicting this position as the preferred site for electrophilic attack [20].
Machine learning approaches, particularly random forest algorithms trained on experimental regioselectivity data, have achieved exceptional accuracy (85-93%) in predicting reaction outcomes [28] [29] [30]. These models incorporate multiple molecular descriptors including sterics, electronics, and local environment features to generate reliable predictions for complex substrate systems [29] [30].
Conceptual density functional theory descriptors, including local hardness, softness, and Fukui functions, provide quantitative measures of site reactivity that correlate well with experimental regioselectivity observations [18] [27]. The local softness values calculated for different carbon atoms in the ynamide structure correctly identify the most reactive positions for various classes of reactions [27].